benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate
描述
(S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate (CAS: 70637-26-2) is a chiral peptidomimetic compound widely used as an intermediate in the synthesis of proteasome inhibitors, including carfilzomib (Kyprolis®), a therapeutic agent for multiple myeloma . Its molecular formula is C27H36N2O5 (MW: 468.59 g/mol), featuring a benzyl ester, a tert-butoxycarbonyl (Boc)-protected amine, and a 4-methylpentanamido (leucine-derived) side chain. The stereochemistry at both chiral centers is (S)-configured, which is critical for its biological activity and interaction with proteasomal targets. The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling using reagents like EDC/HOBt .
属性
IUPAC Name |
benzyl (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32)/t22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZFNIAMQFYRSM-GOTSBHOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate, also known by its CAS number 70637-26-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C27H36N2O5
- Molecular Weight : 468.59 g/mol
- CAS Number : 70637-26-2
The biological activity of (S)-benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate is primarily attributed to its interaction with various biological targets. Studies have shown that compounds with similar structures can exhibit significant effects on cellular processes, including:
- Inhibition of Proteasome Activity : Some derivatives have been noted for their ability to inhibit the immunoproteasome, which plays a critical role in regulating immune responses and inflammation .
- Antimicrobial Potency : The compound may enhance the activity of existing antibiotics by disrupting bacterial cell membranes and inhibiting efflux pumps, thereby increasing the efficacy of conventional treatments .
Biological Activity Data
A summary of biological activities observed in studies involving related compounds is presented in the following table:
Case Study 1: Antimicrobial Enhancement
In a study examining the effects of (S)-benzyl derivatives on antibiotic efficacy, it was found that certain structural modifications significantly enhanced the activity of clarithromycin against resistant strains of E. coli. The compound demonstrated a 128-fold increase in potency when combined with specific acyl moieties, indicating a strong potential for use as an antibiotic potentiator .
Case Study 2: Immunomodulatory Effects
Research focusing on immunoproteasome inhibition revealed that (S)-benzyl derivatives could selectively inhibit specific subunits of the proteasome, leading to decreased production of pro-inflammatory cytokines. This suggests potential applications in treating autoimmune disorders where inflammation plays a critical role .
Structure-Activity Relationship (SAR)
The structure-activity relationship for (S)-benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate indicates that:
- The presence of the tert-butoxycarbonyl group enhances stability and solubility.
- Modifications to the benzyl and amide moieties can significantly impact biological activity and selectivity towards specific targets.
科学研究应用
Scientific Research Applications
- Drug Development :
-
Peptide Synthesis :
- (S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate can be utilized as a building block in peptide synthesis. The Boc protecting group allows for selective deprotection during synthesis, facilitating the assembly of complex peptides that may have enhanced biological activity.
-
Biological Activity :
- Preliminary studies suggest that this compound exhibits various biological activities, including:
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Compounds with similar structural motifs often exhibit antibacterial or antifungal activities, making them candidates for further pharmacological investigation.
- Enzyme Inhibition : The specific functional groups present may allow this compound to interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways .
- Preliminary studies suggest that this compound exhibits various biological activities, including:
Case Study 1: Antioxidant Activity
Research on structurally similar compounds has demonstrated their ability to reduce oxidative stress markers in vitro. These findings suggest that (S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate may also possess antioxidant properties, warranting further investigation.
Case Study 2: Antimicrobial Screening
A study evaluating various derivatives of benzyl amides showed promising antimicrobial activity against several bacterial strains. The structural features of (S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate suggest it could be similarly effective, making it a candidate for developing new antimicrobial agents.
相似化合物的比较
The structural and functional properties of (S)-benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate can be compared to analogous peptidomimetics and intermediates. Below is a detailed analysis:
Structural Analogues with Modified Ester Groups
Key Observations :
- Aromatic Substitutions: The tert-butylphenyl group in Compound 59 increases steric hindrance, which may reduce enzymatic degradation but also limit solubility. In contrast, the 4-hydroxyphenyl group in (S)-benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate enables hydrogen bonding, enhancing crystallinity .
Stereoisomeric Variants
Key Observations :
- The (S,S) configuration in the target compound is essential for mimicking natural peptide substrates of the proteasome. The (S,R) diastereomer (CAS: 140834-91-9) shows diminished activity, underscoring the importance of stereochemical fidelity in drug design .
Antitumor Derivatives with Halogen Substitutions
Key Observations :
- Halogenation (e.g., bromine in Compound 5a) improves electrophilicity, enhancing covalent binding to proteasomal threonine residues. However, methyl esters in these derivatives may limit bioavailability compared to benzyl esters .
- Branched alkyl chains (e.g., Compound 6) mimic natural substrates more effectively, achieving sub-micromolar IC50 values .
常见问题
Q. Key Reagents/Conditions Table :
| Reagent | Role | Example Conditions |
|---|---|---|
| EDC/HOBt | Carbodiimide coupling system | DCM or DMF, 0–25°C, 12–24 hrs |
| DIPEA | Base for activation | 2–3 equiv., RT |
| TFA | Boc deprotection | 20–50% in DCM, 1–2 hrs |
Advanced Question: How can researchers optimize stereochemical control during the synthesis of this compound?
Answer:
Stereochemical integrity is maintained using chiral auxiliaries and controlled reaction conditions:
- Chiral Pool Strategy : Use enantiomerically pure starting materials (e.g., (S)-benzyl 2-amino-3-phenylpropanoate) to avoid racemization .
- Low-Temperature Coupling : Reactions performed at 0–4°C minimize epimerization during amide bond formation .
- Monitoring by Chiral HPLC : Post-synthesis analysis using chiral stationary phases (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>98% ee) .
Critical Challenge : The tert-butoxycarbonyl (Boc) group’s bulkiness can sterically hinder coupling reactions, requiring excess reagents or prolonged reaction times.
Basic Question: What analytical techniques are essential for characterizing this compound?
Answer:
Standard characterization methods include:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., m/z 468.59 [M+H]+) .
Advanced Question: How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer:
Yield discrepancies often arise from:
- Solvent Polarity : Higher yields (75–85%) are reported in DMF vs. DCM (60–70%) due to improved solubility of intermediates .
- Coupling Agent Efficiency : Substituting HOBt with HOAt increases yields by 10–15% due to reduced racemization .
- Workup Protocols : Precipitation vs. column chromatography affects recovery rates (e.g., silica gel chromatography recovers 90% vs. 70% for precipitation) .
Recommendation : Use kinetic studies (e.g., in situ FTIR monitoring) to identify rate-limiting steps and optimize reagent stoichiometry.
Advanced Question: What computational methods support the design of derivatives based on this scaffold?
Answer:
- Molecular Dynamics (MD) Simulations : Predict conformational stability of the benzyl ester and Boc-protected amide moieties in solvent environments .
- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., methyl or phenyl groups) on reaction intermediates .
- Docking Studies : Evaluate interactions with biological targets (e.g., proteases) to guide structural modifications for enhanced activity .
Example Application : DFT calculations revealed that electron-withdrawing groups on the phenyl ring increase electrophilicity of the amide carbonyl, accelerating coupling reactions .
Basic Question: How should researchers handle stability issues during storage?
Answer:
- Storage Conditions : Store at –20°C under argon to prevent hydrolysis of the benzyl ester or Boc group .
- Stability Testing : Monitor degradation via HPLC every 3–6 months; typical degradation products include free carboxylic acid (from ester hydrolysis) and de-Boc intermediates .
Critical Note : Avoid aqueous solvents during purification to prevent premature deprotection.
Advanced Question: What strategies mitigate diastereomer formation during solid-phase synthesis?
Answer:
- Resin Swelling : Use polar solvents (e.g., NMP) to ensure complete resin solvation and even reagent distribution .
- Capping Steps : Acetylate unreacted amino groups after each coupling cycle to prevent truncated sequences .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and minimizes side reactions .
Q. Mechanistic Pathway :
EDC activates the carboxylate to an O-acylisourea intermediate.
HOBt displaces EDC, forming a stable active ester.
Nucleophilic attack by the amine forms the amide bond .
Advanced Question: How can researchers leverage this compound in peptide mimetic studies?
Answer:
- Backbone Modifications : The benzyl ester and Boc group serve as protective strategies for iterative peptide elongation .
- Conformational Restriction : The 4-methylpentanamido side chain imposes steric constraints, mimicking β-turn structures in bioactive peptides .
- Biological Activity : Derivatives show potential as protease inhibitors (e.g., thrombin) by occupying the S1 pocket .
Case Study : Substituting the benzyl ester with a p-nitrobenzyl group improved resistance to enzymatic hydrolysis in serum stability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
